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Compound of Interest

Compound Name: 2,6-Dimethyl-3-nitrophenol

Cat. No.: B1293650 Get Quote

In the vast landscape of substituted phenols, 2,6-dimethyl-3-nitrophenol emerges as a

compound of significant academic interest, primarily due to its unique substitution pattern which

offers a compelling case study in steric and electronic effects. Unlike its more extensively

documented isomer, 2,6-dimethyl-4-nitrophenol, the 3-nitro variant is not widely characterized

in peer-reviewed literature. This guide, therefore, adopts a first-principles approach. It builds a

comprehensive profile of 2,6-dimethyl-3-nitrophenol by integrating foundational principles of

physical organic chemistry with comparative analysis of its structural analogs. For researchers

and drug development professionals, this document serves not just as a repository of known

data, but as a predictive framework for understanding and utilizing this molecule in novel

applications.

Core Physicochemical and Structural Analysis
2,6-Dimethyl-3-nitrophenol is an aromatic organic compound featuring a phenol backbone

substituted with two methyl groups and a nitro group. The precise placement of these functional

groups dictates its chemical personality.

Molecular Identity and Predicted Properties
A definitive CAS Number has been identified as 6994-63-4[1]. The fundamental properties are

summarized below. It is critical to note that while some data is established, other values are

predicted based on chemical principles and data from analogous compounds.
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Property Value / Predicted Value Source / Basis

IUPAC Name 2,6-Dimethyl-3-nitrophenol ---

CAS Number 6994-63-4 [1]

Molecular Formula C₈H₉NO₃ [2]

Molecular Weight 167.16 g/mol [2]

Appearance
Yellowish crystalline solid

(Predicted)
Based on nitrophenol analogs

Melting Point Not experimentally determined. ---

Boiling Point Not experimentally determined. ---

Solubility

Predicted to be sparingly

soluble in water, soluble in

polar organic solvents (e.g.,

ethanol, acetone, DMSO).

Structural analogy

pKa (Acidity) Predicted to be ~8.0 - 8.5
See Section 1.3 for detailed

analysis

Structural Representation
The spatial arrangement of the functional groups is central to the molecule's properties.

Figure 1: Structure of 2,6-Dimethyl-3-nitrophenol.

The Causality of Acidity: An Analysis of Electronic and
Steric Effects
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion.

Electron-withdrawing groups (EWGs) stabilize the phenoxide ion, increasing acidity (lowering

pKa), while electron-donating groups (EDGs) destabilize it, decreasing acidity (raising pKa).

The Nitro Group (-NO₂): In the meta position (C3), the powerful resonance (-M effect)

withdrawal of the nitro group is inoperative. Its acid-strengthening effect arises almost
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exclusively from its strong inductive effect (-I effect), pulling electron density through the

sigma bonds.

The Methyl Groups (-CH₃): The two methyl groups at the C2 and C6 positions are weak

EDGs, acting through both inductive (+I effect) and hyperconjugation effects. Both effects

increase electron density in the ring, which tends to destabilize the phenoxide and decrease

acidity.

Comparative Analysis:

vs. Phenol (pKa ≈ 10.0): The strong -I effect of the nitro group outweighs the +I effects of the

two methyl groups. Therefore, 2,6-dimethyl-3-nitrophenol is predicted to be significantly

more acidic than phenol.

vs. 3-Nitrophenol (pKa ≈ 8.4): The presence of two electron-donating methyl groups in the

target molecule will counteract the acid-strengthening effect of the nitro group. Consequently,

2,6-dimethyl-3-nitrophenol will be less acidic (have a higher pKa) than 3-nitrophenol.

vs. 2,6-Dimethyl-4-nitrophenol (pKa ≈ 7.15): This comparison is most illustrative. In the 4-

nitro isomer, the nitro group is para to the hydroxyl group, allowing it to exert both a strong -I

and a very strong -M (resonance) effect, which greatly stabilizes the phenoxide.[3][4] The

methyl groups at C2 and C6 do not sterically hinder this resonance. In our target molecule,

the 3-nitro isomer, the lack of a resonance effect means it will be substantially less acidic

than its 4-nitro counterpart.[5]

Predicted pKa: Based on this analysis, a pKa value in the range of 8.0 - 8.5 is a reasonable

prediction.

Predicted Spectroscopic Signatures
While experimental spectra are not readily available, the structure allows for confident

prediction of its key spectroscopic features, which are invaluable for identification and quality

control.
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Technique Predicted Features

¹H NMR

- -OH Proton: A broad singlet, chemical shift

variable (typically ~5-10 ppm). - Aromatic

Protons: Two doublets in the aromatic region

(~7-8 ppm), corresponding to the protons at C4

and C5. They will exhibit a small meta-coupling

(J ≈ 2-3 Hz). - Methyl Protons: Two distinct

singlets in the aliphatic region (~2.2-2.5 ppm),

each integrating to 3H. The two methyl groups

are in different chemical environments and are

not equivalent.

¹³C NMR

- Aromatic Carbons: Six distinct signals. The

carbon bearing the -OH group (C1) will be

downfield (~150-160 ppm). The carbon bearing

the -NO₂ group (C3) will also be significantly

deshielded. The carbons attached to the methyl

groups (C2, C6) and the remaining aromatic

carbons (C4, C5) will appear at characteristic

shifts. - Methyl Carbons: Two signals in the

upfield region (~15-20 ppm).

IR Spectroscopy

- O-H Stretch: A broad absorption band around

3200-3500 cm⁻¹. - Aromatic C-H Stretch: Peaks

just above 3000 cm⁻¹. - N-O Asymmetric

Stretch: A strong, sharp peak around 1520-1560

cm⁻¹. - N-O Symmetric Stretch: A strong, sharp

peak around 1340-1380 cm⁻¹. - C-N Stretch:

Weaker absorption around 800-900 cm⁻¹.

Mass Spectrometry (EI)

- Molecular Ion (M⁺): A peak at m/z = 167. - Key

Fragments: Expect loss of -NO₂ (m/z = 121),

loss of -OH (m/z = 150), and other characteristic

fragmentation patterns of substituted phenols.

Synthesis and Reactivity Profile
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The synthesis and subsequent reactions of 2,6-dimethyl-3-nitrophenol are governed by the

directing effects of its substituents.

Proposed Synthesis Workflow
Two primary synthetic routes are plausible. The choice depends on the availability of starting

materials and the desired control over isomer formation.

Route A: Direct Nitration of 2,6-Dimethylphenol

This is the most direct approach but may suffer from poor regioselectivity. The hydroxyl group is

a strong ortho, para-director, while the methyl groups are weaker ortho, para-directors. The

primary product of nitration is therefore expected to be 2,6-dimethyl-4-nitrophenol.[6] Formation

of the 3-nitro isomer would be a minor product, requiring challenging chromatographic

separation.

Route B: Diazotization-Hydrolysis of 2,6-Dimethyl-3-nitroaniline (Recommended)

This multi-step route offers superior regiochemical control and is the more logical choice for

unambiguous synthesis. The general principle involves converting a primary aromatic amine

into a diazonium salt, which is then displaced by a hydroxyl group upon heating in aqueous

acid.[7][8]

2,6-Dimethyl-3-nitroaniline Diazotization
(NaNO₂, aq. H₂SO₄, 0-5°C)

Step 1 2,6-Dimethyl-3-nitrophenyldiazonium Salt
(Intermediate)

Hydrolysis
(H₂O, Heat)

Step 2
2,6-Dimethyl-3-nitrophenol

Click to download full resolution via product page

Figure 2: Proposed synthesis via diazotization-hydrolysis.

Experimental Protocol (Route B - Predictive)

Diazotization:

Suspend 2,6-dimethyl-3-nitroaniline (1.0 eq) in an aqueous solution of sulfuric acid (~20-

30%) in a flask equipped with a stirrer and thermometer.
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Cool the suspension to 0-5°C in an ice-salt bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring

the temperature does not exceed 5°C.[8]

Stir the mixture at 0-5°C for an additional 30 minutes after the addition is complete to

ensure full formation of the diazonium salt.

Hydrolysis:

In a separate, larger flask equipped for distillation or with a reflux condenser, bring a

volume of dilute aqueous sulfuric acid to a boil.

Slowly and carefully add the cold diazonium salt solution to the boiling acid.[9] The

diazonium group will be displaced by -OH, with the evolution of nitrogen gas.

After the addition is complete, continue to boil for 15-20 minutes to ensure the reaction

goes to completion.

Work-up and Purification:

Cool the reaction mixture. The product may precipitate or can be extracted with an organic

solvent like diethyl ether or ethyl acetate.

Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by silica gel column chromatography or recrystallization to yield

pure 2,6-dimethyl-3-nitrophenol.

Predicted Chemical Reactivity
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine

(2,6-dimethyl-3-aminophenol) using standard reducing agents like Sn/HCl, H₂/Pd-C, or

sodium dithionite. This resulting aminophenol is a versatile synthetic intermediate.
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Reactions of the Phenolic Group: The hydroxyl group can undergo O-alkylation (Williamson

ether synthesis) with alkyl halides under basic conditions, or O-acylation with acid chlorides

or anhydrides to form esters.

Further Electrophilic Aromatic Substitution: The ring is highly activated by the -OH group and

moderately activated by the two -CH₃ groups, but deactivated by the -NO₂ group. The

powerful ortho, para-directing hydroxyl group will dominate. The position para to the hydroxyl

(C4) is the most likely site for further substitution (e.g., halogenation, sulfonation), as the two

ortho positions (C2, C6) are already blocked.

Relevance in Research and Drug Development
While specific applications for 2,6-dimethyl-3-nitrophenol are not documented, its structural

motifs are highly relevant in medicinal chemistry.

Synthetic Building Block: Nitroaromatic compounds are crucial precursors for the synthesis

of anilines, which are foundational in many pharmaceutical agents. The unique 2,3,6-

substitution pattern provides a scaffold that is not readily accessible, allowing for the

exploration of novel chemical space.

Fragment-Based Drug Design: As a substituted phenol, it could serve as a fragment for

screening against biological targets. The hydroxyl group is an excellent hydrogen bond donor

and acceptor, while the aromatic ring can engage in π-stacking interactions.

Physicochemical Probes: In fundamental research, comparing the biological or chemical

activity of this isomer against the 4-nitro isomer could provide precise insights into the

importance of resonance versus inductive effects for a particular molecular interaction.

Safety and Handling
No specific safety data sheet (SDS) is available for 2,6-dimethyl-3-nitrophenol. The following

guidance is based on the known hazards of analogous compounds like 3-nitrophenol and 2,6-

dimethylphenol.
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Hazard Category Precautionary Measures and Response

Toxicity

Harmful if swallowed or in contact with skin. Do

not eat, drink, or smoke when using. Wash skin

thoroughly after handling. Wear protective

gloves and clothing. Response: If swallowed,

call a poison center or doctor. If on skin, wash

with plenty of water.

Irritation

Causes skin irritation and serious eye damage.

Wear protective gloves and eye/face protection.

Response: If in eyes, rinse cautiously with water

for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

Immediately call a doctor.

Handling
Use only in a well-ventilated area, preferably in

a chemical fume hood. Avoid creating dust.

Storage
Store in a tightly closed container in a cool, dry,

and well-ventilated place. Store locked up.

Disposal

Dispose of contents/container to an approved

waste disposal plant in accordance with local,

regional, and national regulations.

Conclusion
2,6-Dimethyl-3-nitrophenol represents an intriguing target for chemical exploration. While

experimental data remains scarce, a robust understanding of its properties can be achieved

through the application of core chemical principles and comparative analysis with its isomers.

Its predicted physicochemical properties—particularly its moderate acidity and distinct

spectroscopic signature—make it an identifiable and potentially useful molecule. The proposed

synthesis via a diazotization-hydrolysis pathway offers a reliable method for its preparation,

opening the door for its use as a specialized building block in drug discovery and materials

science. This guide serves as a foundational document to stimulate and support such future

investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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